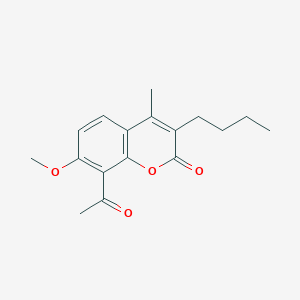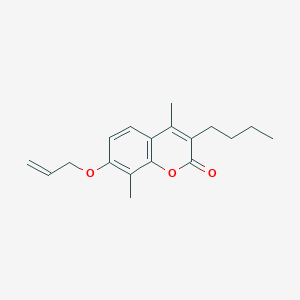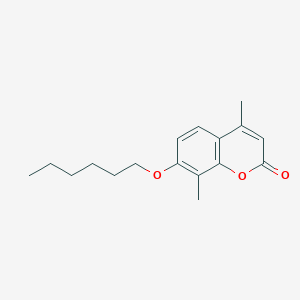![molecular formula C17H13ClN4OS B293415 6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293415.png)
6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has shown promising results in the treatment of bacterial and fungal infections.
Wirkmechanismus
The mechanism of action of 6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound acts by inhibiting the synthesis of DNA and RNA, leading to the inhibition of cell growth and division. Additionally, this compound has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have antimicrobial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments are its potential applications in various fields, including cancer therapy and the treatment of bacterial and fungal infections. Additionally, this compound has been synthesized using different methods, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
The future directions for the research on 6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are vast. One direction includes the optimization of its synthesis method to increase yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. This compound can also be modified to improve its efficacy and reduce its toxicity, making it a potential candidate for cancer therapy and the treatment of bacterial and fungal infections. Finally, more research is needed to explore the potential applications of this compound in other fields, such as drug delivery and material science.
Conclusion
In conclusion, 6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields, including cancer therapy and the treatment of bacterial and fungal infections, make it a compound of interest for further studies. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of 6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using different methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde, 4-methoxybenzylamine, and 2-mercaptobenzothiazole in the presence of triethylamine and acetic anhydride. This method yields the desired compound in good yields and high purity.
Eigenschaften
Molekularformel |
C17H13ClN4OS |
|---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
6-(2-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4OS/c1-23-12-8-6-11(7-9-12)10-15-19-20-17-22(15)21-16(24-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3 |
InChI-Schlüssel |
VTSITWIOBYHIGH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293332.png)
![7-[(4-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B293333.png)
![3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B293336.png)




![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one](/img/structure/B293349.png)
![ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B293350.png)



![ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B293355.png)
